2-(2H-1,3-BENZODIOXOL-5-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-7-NITRO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2H-1,3-BENZODIOXOL-5-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-7-NITRO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE” is a complex organic compound that features multiple functional groups, including benzodioxole rings, a nitro group, and a tetrahydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(2H-1,3-BENZODIOXOL-5-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-7-NITRO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE” typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives and nitro-substituted quinazolinones. Key steps may involve:
Formation of Benzodioxole Rings: This can be achieved through cyclization reactions involving catechol and formaldehyde derivatives.
Nitro Group Introduction: Nitration reactions using nitric acid or other nitrating agents.
Quinazolinone Core Construction: Cyclization of appropriate precursors under acidic or basic conditions.
Condensation Reactions: Formation of the imine linkage through condensation of benzodioxole aldehyde with an amine derivative.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole rings and the nitro group.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole rings and the quinazolinone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to quinones or other oxidized products.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacology: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biochemical Research: Used in studies of enzyme interactions and molecular pathways.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of “2-(2H-1,3-BENZODIOXOL-5-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-7-NITRO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and imine linkage can play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-BENZODIOXOL-5-YL)-3-AMINO-7-NITRO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: Similar structure but lacks the imine linkage.
2-(2H-1,3-BENZODIOXOL-5-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: Similar structure but lacks the nitro group.
Uniqueness
The presence of both the nitro group and the imine linkage in “2-(2H-1,3-BENZODIOXOL-5-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-7-NITRO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE” makes it unique compared to other similar compounds
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-7-nitro-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O7/c28-23-16-4-3-15(27(29)30)9-17(16)25-22(14-2-6-19-21(8-14)34-12-32-19)26(23)24-10-13-1-5-18-20(7-13)33-11-31-18/h1-10,22,25H,11-12H2/b24-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMMYJJLVLQIFK-YSURURNPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NN3C(NC4=C(C3=O)C=CC(=C4)[N+](=O)[O-])C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/N3C(NC4=C(C3=O)C=CC(=C4)[N+](=O)[O-])C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.